molecular formula C15H17NO2S B14131854 2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol CAS No. 1019561-01-3

2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol

Katalognummer: B14131854
CAS-Nummer: 1019561-01-3
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: GQEFMVCCPBMMSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol is an organic compound with the molecular formula C15H17NO2S. This compound is characterized by the presence of a methoxy group, a phenylamino group, and a methylsulfanyl group attached to a phenol ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol typically involves the reaction of 2-methoxyphenol with 3-(methylsulfanyl)benzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

1019561-01-3

Molekularformel

C15H17NO2S

Molekulargewicht

275.4 g/mol

IUPAC-Name

2-methoxy-6-[(3-methylsulfanylanilino)methyl]phenol

InChI

InChI=1S/C15H17NO2S/c1-18-14-8-3-5-11(15(14)17)10-16-12-6-4-7-13(9-12)19-2/h3-9,16-17H,10H2,1-2H3

InChI-Schlüssel

GQEFMVCCPBMMSK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.